molecular formula C13H21NO2 B5706019 1,1-dimethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate

1,1-dimethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate

Cat. No. B5706019
M. Wt: 223.31 g/mol
InChI Key: FAZZDNXLFBPICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly referred to as DPA or DMAPA and is a derivative of the compound 4-piperidinone. The unique structure of DPA makes it an interesting compound for researchers to study, as it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is thought to work by inhibiting the production of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, DPA has been found to have a variety of other biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, and it has also been found to have anxiolytic effects, meaning it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using DPA in lab experiments is its relatively simple synthesis process. However, one limitation is that it can be difficult to obtain in large quantities, which can make it expensive to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving DPA. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. Another area of research could be in the development of new antimicrobial agents. Additionally, further research could be done to better understand the mechanism of action of DPA and how it interacts with various enzymes and proteins in the body.

Synthesis Methods

The synthesis of DPA can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-piperidinone with acetylene gas in the presence of a palladium catalyst. This reaction produces 1,1-dimethyl-4-(1-piperidinyl)-2-propyn-1-ol, which can then be reacted with acetic anhydride to produce DPA.

Scientific Research Applications

DPA has been studied for its potential applications in a variety of scientific research fields. One area of research where DPA has shown promise is in the development of new drugs for the treatment of various diseases. DPA has been found to have anti-inflammatory properties, which makes it a potential candidate for the development of drugs to treat inflammatory diseases such as arthritis.

properties

IUPAC Name

(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(15)16-13(2,3)8-7-11-14-9-5-4-6-10-14/h4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZZDNXLFBPICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate

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